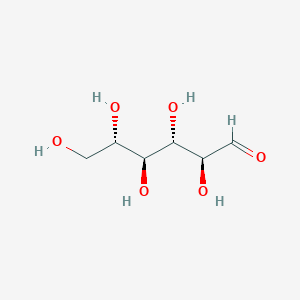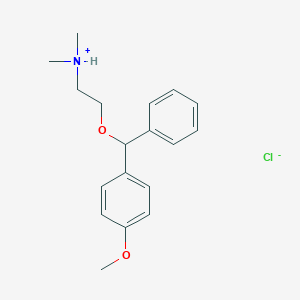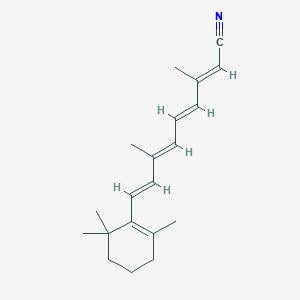
all-trans-Retinonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dermatología
all-trans-Retinonitrile: es un derivado de la vitamina A y juega un papel crucial en la dermatología. Se utiliza en el tratamiento de diversas afecciones cutáneas como acné, psoriasis, fotoenvejecimiento y cicatrización de heridas . Su eficacia radica en su capacidad para mediar las funciones celulares a través de los receptores nucleares de retinoides, lo que lleva a la transcripción y expresión de genes que son vitales para la salud y reparación de la piel.
Oncología
En el campo de la oncología, This compound ha mostrado promesa debido a su efecto inductor de la diferenciación en el tratamiento de la leucemia promielocítica aguda y ciertos tumores sólidos . También tiene un papel inmunorregulador en el microentorno tumoral, mejorando el efecto antitumoral de las células T CD8+ y potencialmente mejorando la eficacia de las inmunoterapias contra el cáncer .
Oftalmología
This compound: contribuye significativamente a la oftalmología. Está involucrado en el ciclo visual en la retina, particularmente en la formación y eliminación del all-trans-retinol en los bastones, lo cual es esencial para mantener una visión saludable . Las alteraciones en este proceso pueden provocar enfermedades retinianas, lo que convierte al this compound en un compuesto crítico para la investigación en salud visual.
Inmunología
En inmunología, This compound se conoce por regular las respuestas inmunitarias. Promueve la diferenciación de las células T y B ingenuas y afecta la expresión de las moléculas de la superficie celular implicadas en el tráfico de las células inmunitarias . Esto lo convierte en un compuesto valioso para el diseño de vacunas y la comprensión del comportamiento de las células inmunitarias.
Neurociencia
El compuesto tiene efectos neuroprotectores y está involucrado en la plasticidad sináptica en las neuronas corticales humanas . Se está estudiando su potencial para tratar trastornos neuropsiquiátricos como la enfermedad de Alzheimer, donde podría desempeñar un papel en retrasar o prevenir la toxicidad del beta-amiloide .
Endocrinología
This compound: influye en la angiogénesis, que es la formación de nuevos vasos sanguíneos, un proceso crítico en la endocrinología para el crecimiento y reparación de tejidos . Regula importantes funciones celulares a través del receptor del ácido retinoico y se ha utilizado terapéuticamente contra diversas malignidades, incluida la leucemia.
Direcciones Futuras
While specific future directions for all-trans-Retinonitrile are not mentioned in the search results, research on related compounds such as all-trans retinoic acid (ATRA) suggests potential applications in cancer treatment . ATRA has been shown to have antitumor activity in carcinoma of different histotypes . Future research may explore the potential of this compound in similar applications.
Mecanismo De Acción
Target of Action
All-trans-Retinonitrile, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It primarily targets nuclear receptors to regulate epithelial cell growth and differentiation . ATRA also regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .
Mode of Action
ATRA interacts with its targets and brings about changes in the cellular environment. It exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines .
Biochemical Pathways
ATRA affects multiple biochemical pathways. It is an oxidation product in the physiological pathway of vitamin A metabolism . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines . In addition, ATRA promotes the expression of the enzyme retinal dehydrogenase (RALDH) on dendritic cells, which in turn strengthens the ability to synthesize RA .
Pharmacokinetics
The pharmacokinetics of ATRA involves its absorption, distribution, metabolism, and excretion (ADME). It is transported in plasma in a 1:1 complex with retinol-binding protein (RBP). In human circulation, ATRA is normally found at very low concentrations, approximately 4 to 14 nmol/L . The major difference between isotretinoin and etretinate, two other retinoic acid analogues, is the much longer elimination half-life (120 days) of etretinate following long-term administration .
Result of Action
The molecular and cellular effects of ATRA’s action are diverse. It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It is given orally to treat acute promyelocytic leukemia and topically to treat skin conditions such as acne .
Action Environment
The action, efficacy, and stability of ATRA can be influenced by various environmental factors. For instance, due to the insolubility of RA, proper formulation design can maximize its ability to improve immune responses for vaccines . Moreover, ATRA’s activity can be influenced by the immune system and the tumor microenvironment .
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQCZNCSHAYSX-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431651 | |
| Record name | all-trans-Retinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20638-88-4 | |
| Record name | all-trans-Retinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




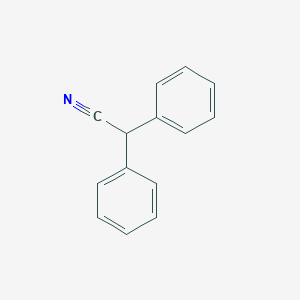
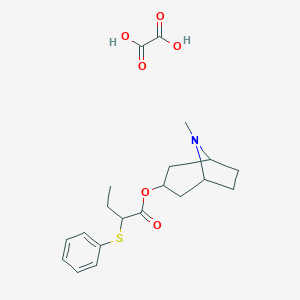
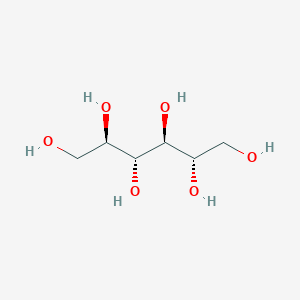


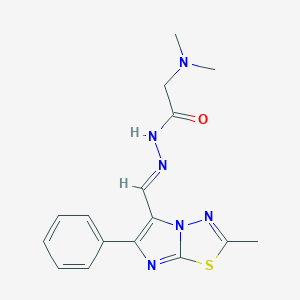

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)


